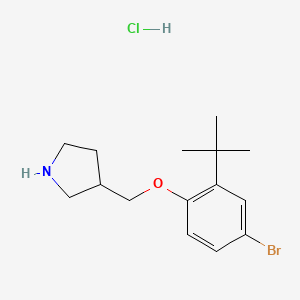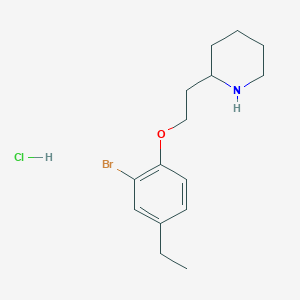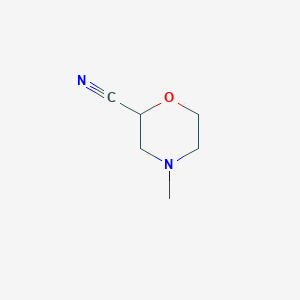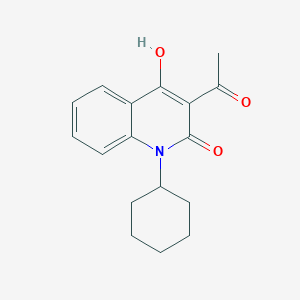![molecular formula C14H19ClF3NO B1441783 4-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1219968-00-9](/img/structure/B1441783.png)
4-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride
Descripción general
Descripción
4-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride is an organic compound that features a trifluoromethyl group attached to a phenoxyethyl moiety, which is further linked to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride typically involves the following steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)phenol with an appropriate alkylating agent to form the 3-(trifluoromethyl)phenoxyethyl intermediate.
Coupling with Piperidine: The phenoxyethyl intermediate is then reacted with piperidine under suitable conditions to form the desired product.
Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride has several scientific research applications:
Pharmaceuticals: The compound is studied for its potential use in drug development due to its unique chemical properties and biological activity.
Agrochemicals: It is explored for its potential as a pesticide or herbicide, leveraging the trifluoromethyl group’s known efficacy in agrochemical applications.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 4-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-[3-(Trifluoromethyl)phenoxy]piperidine: This compound is structurally similar but lacks the ethyl linker.
4-(Trifluoromethyl)piperidine: Another related compound with a simpler structure, lacking the phenoxyethyl moiety.
Uniqueness
4-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride is unique due to the combination of the trifluoromethyl group, phenoxyethyl moiety, and piperidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
IUPAC Name |
4-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO.ClH/c15-14(16,17)12-2-1-3-13(10-12)19-9-6-11-4-7-18-8-5-11;/h1-3,10-11,18H,4-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNWHIRBVFEELZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=CC(=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219968-00-9 | |
| Record name | Piperidine, 4-[2-[3-(trifluoromethyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219968-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(Pyrrolidin-1-ylsulfonyl)-2-furyl]methylamine hydrochloride](/img/structure/B1441700.png)

![4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441703.png)

![2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441706.png)
![3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441708.png)
![3-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1441709.png)

![Ethyl 5-hydroxy-2-methylsulfanylfuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1441713.png)
![2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B1441714.png)

![3,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1441720.png)


